Distinct Molecular Binding Mode and Structural Differentiation
Opnurasib binds to KRAS G12C with a unique interaction profile compared to sotorasib and adagrasib. It binds under the switch II loop, exploiting distinct protein interactions . The binding mechanism is described as distinct from the registered KRAS G12C inhibitors [1].
| Evidence Dimension | Binding Mode |
|---|---|
| Target Compound Data | Binds under switch II loop with novel interactions |
| Comparator Or Baseline | Sotorasib and adagrasib |
| Quantified Difference | Qualitatively distinct binding mechanism reported |
| Conditions | Structural analysis of protein-inhibitor complex |
Why This Matters
A distinct binding mode indicates that opnurasib may overcome resistance mechanisms that affect other inhibitors, justifying its selection for specific research questions.
- [1] Rijmers, J., et al. (2024). ABCB1 attenuates brain exposure to the KRASG12C inhibitor opnurasib whereas binding to mouse carboxylesterase 1c influences its plasma exposure. *Biomedicine & Pharmacotherapy*, 175, 116720. View Source
